molecular formula C16H13I4NO4 B12321646 L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- CAS No. 4367-89-9

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo-

Cat. No.: B12321646
CAS No.: 4367-89-9
M. Wt: 790.90 g/mol
InChI Key: CTRBRDHEPJCPON-ZDUSSCGKSA-N
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Description

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is a synthetic derivative of the amino acid L-Tyrosine. This compound is characterized by the presence of multiple iodine atoms and a methoxy group attached to the phenyl ring. Such modifications can significantly alter the chemical and biological properties of the parent molecule, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- typically involves the iodination of L-Tyrosine followed by the introduction of a methoxy group. The process can be summarized as follows:

    Iodination: L-Tyrosine is treated with iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce iodine atoms at the 3 and 5 positions of the phenyl ring.

    Methoxylation: The iodinated intermediate is then reacted with a methoxy donor (e.g., dimethyl sulfate) under basic conditions to introduce the methoxy group at the 4 position.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups.

    Substitution: The iodine atoms can be substituted with other groups (e.g., nucleophiles) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could result in various derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of other complex molecules.

    Biology: Studying the effects of iodine and methoxy modifications on amino acid function.

    Medicine: Potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Use in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- exerts its effects would depend on its specific interactions with biological targets. The presence of iodine atoms might influence its binding to proteins or enzymes, while the methoxy group could affect its solubility and membrane permeability. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: The parent amino acid, without any modifications.

    3,5-Diiodo-L-Tyrosine: A simpler derivative with only iodine modifications.

    4-Methoxy-L-Tyrosine: A derivative with only a methoxy group modification.

Uniqueness

L-Tyrosine, O-(3,5-diiodo-4-methoxyphenyl)-3,5-diiodo- is unique due to the combination of multiple iodine atoms and a methoxy group, which can significantly alter its chemical and biological properties compared to its simpler counterparts.

Properties

CAS No.

4367-89-9

Molecular Formula

C16H13I4NO4

Molecular Weight

790.90 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(3,5-diiodo-4-methoxyphenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C16H13I4NO4/c1-24-14-11(19)5-8(6-12(14)20)25-15-9(17)2-7(3-10(15)18)4-13(21)16(22)23/h2-3,5-6,13H,4,21H2,1H3,(H,22,23)/t13-/m0/s1

InChI Key

CTRBRDHEPJCPON-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I

Canonical SMILES

COC1=C(C=C(C=C1I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I

Origin of Product

United States

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